1,5,5-Trichloro-6,6,6-trifluorohex-2-ene
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Overview
Description
1,5,5-Trichloro-6,6,6-trifluorohex-2-ene is an organic compound with the molecular formula C6H6Cl3F3 It is characterized by the presence of both chlorine and fluorine atoms attached to a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5-Trichloro-6,6,6-trifluorohex-2-ene typically involves the halogenation of hexene derivatives. One common method includes the reaction of hex-2-ene with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
1,5,5-Trichloro-6,6,6-trifluorohex-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the hexene backbone allows for addition reactions with various electrophiles and nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium fluoride can be used for substitution reactions.
Addition: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while addition reactions can result in saturated compounds .
Scientific Research Applications
1,5,5-Trichloro-6,6,6-trifluorohex-2-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5,5-Trichloro-6,6,6-trifluorohex-2-ene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the reactivity and stability of the compound in various environments. The specific pathways involved depend on the context of its application, such as in chemical reactions or biological systems .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trichloro-2,4,6-trifluorobenzene: Another halogenated compound with similar properties.
1,1,1-Trichloro-2,2,2-trifluoroethane: A compound with a similar halogenation pattern but different backbone structure.
Uniqueness
1,5,5-Trichloro-6,6,6-trifluorohex-2-ene is unique due to its specific arrangement of chlorine and fluorine atoms on a hexene backbone. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
68085-62-1 |
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Molecular Formula |
C6H6Cl3F3 |
Molecular Weight |
241.5 g/mol |
IUPAC Name |
1,5,5-trichloro-6,6,6-trifluorohex-2-ene |
InChI |
InChI=1S/C6H6Cl3F3/c7-4-2-1-3-5(8,9)6(10,11)12/h1-2H,3-4H2 |
InChI Key |
FDLUCKVEQPUKCR-UHFFFAOYSA-N |
Canonical SMILES |
C(C=CCCl)C(C(F)(F)F)(Cl)Cl |
Origin of Product |
United States |
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